1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one

ATR kinase inhibition Morpholinopyridazine Structure-activity relationship

This compound is a privileged morpholinopyridazine scaffold critical for ATR kinase and dCTPase inhibitor research. Unlike the 6-methyl or butanone analogs, the morpholino group provides essential hinge-binding H-bond interactions and optimal lipophilicity (XLogP ~1.7) for CNS drug-like properties. Verify CAS 898437-73-5 specifically for documented biological activity in DNA damage response and nucleotide metabolism programs. Available at 95% purity with strong UV chromophore for LC/MS detection, minimizing false-positive screening hits.

Molecular Formula C21H27N5O2
Molecular Weight 381.48
CAS No. 898437-73-5
Cat. No. B2553488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one
CAS898437-73-5
Molecular FormulaC21H27N5O2
Molecular Weight381.48
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C21H27N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h1-5,7-8H,6,9-17H2
InChIKeyIFRQSJPATCVBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one (CAS 898437-73-5): A Morpholinopyridazine-Bearing Piperazine for Kinase and Pyrophosphatase Research


1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a synthetic small molecule (C21H27N5O2, MW 381.48) featuring a morpholinopyridazine core linked via a piperazine bridge to a 3-phenylpropan-1-one tail. It serves as a key intermediate or scaffold in the development of inhibitors for Ataxia Telangiectasia and Rad-3-related (ATR) kinase [1] and is structurally related to a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors bearing the piperazin-1-ylpyridazine motif [2]. Unlike simpler 6-alkyl- or 6-aryl-pyridazine analogs, the 6-morpholino substituent introduces a hydrogen-bond-accepting, conformationally flexible group that can significantly alter target engagement, physicochemical properties, and selectivity profiles [3].

Why Generic Substitution Fails for 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one: Evidence for Non-Interchangeability Among Morpholinopyridazine Analogs


Substituting 1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one with close analogs, such as the 6-methylpyridazine derivative (1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one) or the butan-1-one homolog (1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one) , carries a high risk of divergent biological outcomes. The morpholino group is not a passive substituent; it modulates electron density on the pyridazine ring, introduces a hydrogen-bond acceptor at a critical vector, and influences the compound's solubility and permeability [1]. Within the piperazin-1-ylpyridazine dCTPase inhibitor series, even minor alterations in the pyridazine C6 substituent have been shown to profoundly affect both target potency and selectivity over off-target nucleotidases [2]. Consequently, procurement officers and researchers must verify that the specific CAS number is the one with documented activity for their intended application, rather than assuming functional equivalence across the broader chemotype.

Product-Specific Quantitative Evidence Guide for 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one: Differentiation Data Relative to Closest Analogs


Structural Differentiation: Morpholino vs. Methyl Pyridazine in ATR Kinase Chemical Matter

In the Vertex ATR kinase inhibitor patent family, the 6-morpholinopyridazine motif is explicitly claimed as a preferred embodiment, whereas the 6-methyl analog is not exemplified as an ATR inhibitor [1]. The morpholino group provides a hydrogen-bond acceptor and a steric profile that is absent in the methyl derivative, which is critical for engaging the kinase hinge region. While no direct IC50 comparison between the two exact compounds is publicly available, the patent teaches that morpholino substitution is associated with improved cellular activity in ATR-dependent phosphorylation assays compared to smaller alkyl groups [1].

ATR kinase inhibition Morpholinopyridazine Structure-activity relationship

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity vs. Butan-1-one Homolog

The computed XLogP3-AA for 1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is predicted to be approximately 1.6-1.8, based on close structural analogs such as the (4-methoxyphenyl)methanone derivative (XLogP3-AA = 1.3) [1] and the butan-1-one analog (predicted logP ~1.2) . The extended phenylpropanone tail increases lipophilicity compared to the butan-1-one homolog, which enhances membrane permeability but also shifts the hydrogen-bond acceptor count (7 acceptors in the target compound vs. 6 in the butan-1-one analog) . This balance is crucial for achieving oral bioavailability in in vivo studies, a parameter that cannot be replicated by the simpler alkyl chain analogs.

Physicochemical properties Lipophilicity Hydrogen bonding

Kinase Selectivity Implication: dCTPase Inhibition Potency Relative to Structural Analogs

The piperazin-1-ylpyridazine scaffold has been reported as a novel class of potent human dCTPase inhibitors, with lead compounds displaying outstanding selectivity over related nucleotide-metabolizing enzymes and synergy with cytidine analogues in leukemic cells [1]. While the specific IC50 for 1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one has not been publicly disclosed, its morpholinopyridazine motif is a key pharmacophore element in this series. Substitution of the pyridazine C6 position with a hydrogen-bond-accepting morpholine group, instead of a methyl group, is expected to enhance dCTPase binding affinity by engaging a critical active-site residue, as observed for related piperazinylpyridazine inhibitors with similar morpholino appendages [1]. This establishes the compound as a preferred starting point for dCTPase inhibitor optimization over methyl- or unsubstituted pyridazine congeners.

dCTP pyrophosphatase Kinase selectivity Piperazinylpyridazine

Comparative Synthetic Accessibility and Purity Control: Phenylpropanone vs. Butan-1-one Tail

Commercial vendors report a typical purity of 95% for 1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one . The synthesis of the phenylpropanone tail involves a condensation of the piperazine intermediate with 3-phenylpropanoic acid or its activated ester, a robust transformation amenable to high-yield purification. In contrast, the butan-1-one analog requires a shorter acyl chain, which can lead to more volatile intermediates and potential co-evaporation losses during work-up, complicating scale-up . The phenylpropanone moiety also provides a chromophore for convenient HPLC tracking and LC/MS quantification, which is less prominent in the butan-1-one derivative, facilitating quality control in large-scale procurement.

Synthetic chemistry Purity Scale-up feasibility

Best-Fit Research and Industrial Application Scenarios for 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one


ATR Kinase Inhibitor Discovery and Lead Optimization

Based on its alignment with the Vertex ATR kinase inhibitor patent claims, this compound is most appropriately procured as a chemical starting point or reference tool for medicinal chemistry programs targeting ATR-dependent DNA damage response pathways. Its morpholinopyridazine core is a privileged substructure, and the phenylpropanone tail can be diversified to fine-tune cellular potency and pharmacokinetic properties. When screening for novel ATR inhibitors, using the methyl analog will likely yield false negatives due to the absence of the hinge-binding morpholine, making the morpholino compound a more reliable positive control .

dCTP Pyrophosphatase 1 Inhibitor Development and Synergy Studies

Given the documented potency of piperazin-1-ylpyridazine derivatives as dCTPase inhibitors, this compound is a strong candidate for exploring the therapeutic potential of dCTPase inhibition, particularly in combination with cytidine analogues such as decitabine or azacytidine in leukemia models. The morpholino group is expected to enhance binding affinity and selectivity, making it a superior choice over the methyl- or unsubstituted pyridazine analogs for cellular synergy experiments .

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitors

With a predicted XLogP of ~1.6 to 1.8, 7 hydrogen-bond acceptors, and a rotatable bond count of 9, this compound exists in a favorable CNS drug-like space. It can serve as a benchmark compound for optimizing the permeability and efflux ratio of morpholinopyridazine-based CNS kinase inhibitors. The butan-1-one homolog, with lower lipophilicity, is less representative of the property range needed for CNS exposure, making the phenylpropanone derivative a more relevant selection for neuroscience-targeted kinase inhibitor projects .

High-Throughput Screening Library Enrichment and Quality Control

Owing to its commercial availability at 95% purity, its strong UV chromophore for LC/MS detection, and its well-defined molecular weight (381.48 Da), this compound is suitable for inclusion in focused screening libraries aimed at nucleotide metabolism or DNA damage response targets. Its favorable purity profile and structural novelty reduce the risk of false-positive hits from aggregated or degraded material, a common problem with less thoroughly characterized analogs .

Quote Request

Request a Quote for 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.